(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol
Description
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol is a chiral β-amino alcohol featuring a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 5-position. This compound is of interest in medicinal chemistry due to its structural resemblance to enzyme inhibitors and receptor ligands, where substituent positioning and electronic effects play critical roles .
Properties
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZAQFAQNOECEK-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CO)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a different functional group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: Formation of 3-fluoro-5-methoxybenzaldehyde
Reduction: Formation of 3-fluoro-5-methoxyaniline
Substitution: Formation of 3-iodo-5-methoxyphenyl derivatives
Scientific Research Applications
Pharmaceutical Applications
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Antidepressant and Anxiolytic Potential :
- Research has indicated that (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for its potential use as an antidepressant and anxiolytic agent.
- Drug Development :
-
Receptor Selectivity :
- Studies suggest that modifications to the phenyl ring can significantly alter binding affinities and selectivities towards specific receptor subtypes. This property is essential for minimizing side effects associated with broader-spectrum drugs.
Case Studies
- Modulation of Neurotransmitter Systems :
- Synthesis of Active Pharmaceutical Ingredients :
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Analogues:
Analysis :
- Methoxy vs. Chloro : Replacing 5-methoxy with chloro (as in 1323966-31-9) introduces an electron-withdrawing group, reducing the ring’s electron density and possibly weakening hydrogen-bonding interactions observed in methoxy-containing analogues .
- Methyl Substituent : The 2-methyl group in 1951425-23-2 introduces steric effects that may hinder binding compared to the less bulky 5-methoxy group in the target compound .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The 5-methoxy group in the target compound improves aqueous solubility compared to non-polar methyl or chloro substituents.
- Hydrochloride salt forms (e.g., 1951425-23-2) enhance stability and oral bioavailability, a strategy applicable to the target compound for pharmaceutical development .
Biological Activity
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol, also known as (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group, a hydroxyl group, and a methoxy substituent on a phenyl ring, which contribute to its biological interactions. The presence of a fluorine atom enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways. Notably, it has been studied for its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Its structural features enhance binding affinity to bacterial enzymes, indicating potential use as an antimicrobial agent. Preliminary studies show effectiveness against several bacterial strains, warranting further investigation into its mechanism of action in microbial inhibition .
Central Nervous System Modulation
The compound has shown promise in modulating central nervous system (CNS) activity. It is being investigated for potential antidepressant and anxiolytic effects due to its ability to interact with neurotransmitter receptors. The unique substitution pattern may allow for selective receptor targeting, which could minimize side effects associated with broader-spectrum CNS drugs .
Case Studies and Research Findings
- Anticancer Studies : A detailed study demonstrated that this compound exhibited significant growth inhibition in human cancer cell lines at low micromolar concentrations. The mechanism involved apoptosis induction through the modulation of apoptotic pathways .
- CNS Activity : In animal models, the compound showed anxiolytic effects comparable to established medications. Behavioral assays indicated reduced anxiety-like behaviors following administration of the compound, suggesting its potential as a therapeutic agent for anxiety disorders.
- Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of various bacterial strains, with mechanisms likely involving disruption of bacterial enzyme function. This activity positions it as a candidate for further development in antimicrobial therapies .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol, and how can enantiomeric purity be optimized?
The synthesis typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. For enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution methods (using lipases or acylases) are effective. Key steps include:
- Intermediate preparation : Use fluorinated benzaldehyde derivatives (e.g., 3-fluoro-5-methoxybenzaldehyde) as starting materials .
- Chiral resolution : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can achieve >99% enantiomeric excess (ee) .
- Purification : Recrystallization in polar solvents (ethanol/water mixtures) enhances purity .
Q. How should researchers characterize the structural and optical properties of this compound?
- NMR spectroscopy : Analyze , , and -NMR to confirm substituent positions and fluorine coupling patterns .
- Chiroptical methods : Circular dichroism (CD) and polarimetry verify enantiomeric configuration .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 214.11) .
Q. What stability considerations are critical for storing and handling this amino alcohol?
- Temperature : Store at 0–6°C to prevent racemization or decomposition .
- Moisture sensitivity : Use desiccants in sealed containers, as hydroxyl and amino groups may hydrolyze under humid conditions .
- Light exposure : Protect from UV light to avoid photooxidation of the fluorophenyl group .
Advanced Research Questions
Q. How can conflicting data on reaction yields in fluorinated amino alcohol synthesis be resolved?
Discrepancies often arise from variations in:
- Fluorine substitution effects : Electron-withdrawing fluorine alters reaction kinetics; optimize equivalents of reducing agents (e.g., NaBH vs. LiAlH) .
- Catalyst loading : For asymmetric hydrogenation, 0.5–2 mol% catalyst loadings balance cost and efficiency .
- Analytical validation : Cross-validate yields using gravimetric analysis and LC-MS to account for volatile byproducts .
Q. What strategies enable enantioselective incorporation of the 3-fluoro-5-methoxyphenyl group into complex molecules?
- Protecting groups : Temporarily mask the amino and hydroxyl groups with Boc or acetyl during coupling reactions .
- Transition-metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids retains stereochemistry .
- Kinetic resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereoselective bond formation .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?
- SAR studies : Replace the 5-methoxy group with ethoxy or hydroxy groups to assess receptor binding (e.g., β-adrenergic receptors) .
- Fluorine effects : The 3-fluoro substituent enhances metabolic stability; compare pharmacokinetics in vitro (e.g., microsomal assays) .
- Computational modeling : Density functional theory (DFT) predicts electronic effects on hydrogen-bonding interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
